Ferric HEDTA
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric HEDTA is typically synthesized by reacting ferric chloride with hydroxyethylethylenediaminetriacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the stable chelate complex. The general reaction can be represented as:
FeCl3+HEDTA→Fe(HEDTA)+3HCl
Industrial Production Methods: In industrial settings, this compound is produced by dissolving ferric chloride in water and then adding hydroxyethylethylenediaminetriacetic acid. The pH of the solution is adjusted using sodium hydroxide to facilitate the chelation process. The resulting solution is then filtered and concentrated to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ferric HEDTA undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe^3+) is reduced to ferrous ion (Fe^2+), and vice versa.
Substitution Reactions: The chelated iron can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide.
Substitution: Reagents such as other metal salts can be used under controlled pH conditions.
Major Products:
Redox Reactions: The major products include ferrous HEDTA and this compound, depending on the direction of the reaction.
Substitution Reactions: The products depend on the substituting metal ion, resulting in different metal-HEDTA complexes.
Scientific Research Applications
Ferric HEDTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to solubilize iron in aqueous solutions, preventing the formation of insoluble iron compounds.
Biology: this compound is used in plant nutrition to correct iron deficiencies, promoting healthy growth and chlorophyll production.
Medicine: It is explored for its potential in chelation therapy to remove excess iron from the body.
Mechanism of Action
Ferric HEDTA is compared with other iron chelates such as ferric ethylenediaminetetraacetic acid (EDTA) and ferric diethylenetriaminepentaacetic acid (DTPA):
Ferric EDTA: Similar to this compound but uses ethylenediaminetetraacetic acid as the chelating agent. Ferric EDTA is widely used in agriculture and water treatment.
Ferric DTPA: Uses diethylenetriaminepentaacetic acid as the chelating agent and is known for its high stability and effectiveness in various applications.
Uniqueness of this compound: this compound is unique due to its specific chelating agent, hydroxyethylethylenediaminetriacetic acid, which provides distinct stability and solubility properties. This makes it particularly effective in agricultural and industrial applications where pH stability is crucial .
Comparison with Similar Compounds
- Ferric EDTA
- Ferric DTPA
- Ferric NTA (nitrilotriacetic acid)
- Ferric CDTA (cyclohexanediaminetetraacetic acid)
Ferric HEDTA stands out for its versatility and effectiveness in various fields, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNIPKMNMDDDB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FeN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17084-02-5 | |
Record name | Versenol AG Fe Chelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17084-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferric HEDTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC HEDTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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